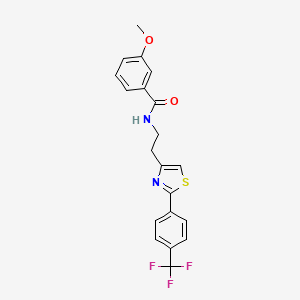

3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide

説明

This compound is a benzamide derivative featuring a 3-methoxybenzoyl group linked via an ethyl chain to a thiazole ring substituted at position 2 with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole core contributes to π-π stacking interactions in biological targets.

特性

IUPAC Name |

3-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2S/c1-27-17-4-2-3-14(11-17)18(26)24-10-9-16-12-28-19(25-16)13-5-7-15(8-6-13)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURSYLDBVHHGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide typically involves multiple steps. One common route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions in ethanol.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethyl iodide.

Coupling with Benzamide: The final step involves coupling the thiazole derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

化学反応の分析

Types of Reactions

3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of 3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)aniline.

Substitution: Formation of various substituted thiazole derivatives.

科学的研究の応用

3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benz

生物活性

3-Methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide, also known by its CAS number 896375-21-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The molecular formula of 3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide is C20H17F3N2O2S, with a molecular weight of 396.42 g/mol. The compound features a thiazole ring, which is known for its pharmacological properties, and a trifluoromethyl group that enhances its biological activity.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that certain thiazole derivatives possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups and specific substitutions on the thiazole moiety enhance antitumor efficacy.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 3-Methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide | TBD | TBD |

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the molecule, contributing to its ability to penetrate bacterial membranes.

Antimicrobial Profile

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory responses.

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of various thiazole derivatives, including 3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide). The results showed that this compound significantly inhibited cell proliferation in human cancer cell lines compared to control groups.

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial effects of thiazole derivatives against several pathogens. The study found that compounds similar to 3-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzamide exhibited potent activity against resistant strains of bacteria.

類似化合物との比較

Comparison with Structurally Similar Compounds

Variations in Benzamide Substituents

Methoxy Position and Alkyl Chain Modifications

- The ethyl linker is retained, but the thiazole’s 2-position substituent is a simple phenyl group instead of trifluoromethylphenyl, reducing electronic effects .

- 4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide (): The methoxy group at position 4 (vs. 3 in the target compound) alters steric interactions with target proteins. The thiazole ring has dual substituents (phenyl and p-tolyl), which may improve binding affinity compared to monosubstituted analogs .

Carboxamide Linkage to Heterocycles

Thiazole Ring Modifications

Substituents at Thiazole 2-Position

- Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ():

Incorporates a urea-linked trifluoromethylphenyl group on the thiazole’s 2-position. The piperazine-ethyl acetate side chain enhances solubility but may reduce blood-brain barrier penetration compared to the simpler ethyl-benzamide linkage in the target compound . - 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide ():

The 2-phenyl group on thiazole is retained, but the benzamide is substituted with a trimethoxyphenyl group, which significantly increases polarity (clogP = 2.1 vs. 3.5 for the target compound) .

Hybrid Structures with Additional Heterocycles

- 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (): Combines benzamide, thiazole, and triazole moieties. The triazole-thiol group introduces hydrogen-bonding capacity, while the amino-thiazole side chain may enhance kinase inhibition profiles compared to the target compound’s simpler structure .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Discussion of Research Findings

- Linker Flexibility : Ethyl linkers (as in the target compound) balance conformational flexibility and rigidity, whereas direct benzamide-thiazole linkages () restrict rotational freedom, impacting target selectivity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。